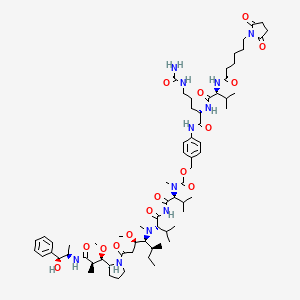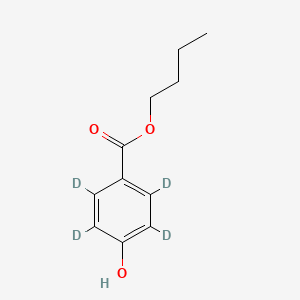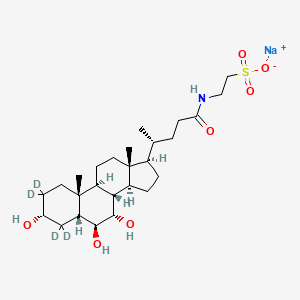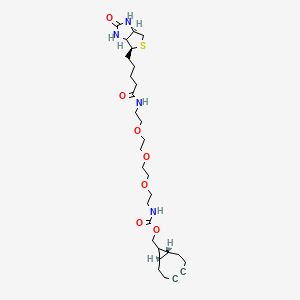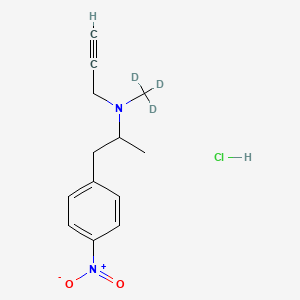
rac 4-Nitro Deprenyl-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) is a deuterated form of Deprenyl, also known as Selegiline. This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. The deuterium labeling in (rac)-4-Nitro Deprenyl-d3 (hydrochloride) enhances its stability and allows for detailed metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-4-Nitro Deprenyl-d3 (hydrochloride) typically involves the deuteration of Deprenyl. The process begins with the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (rac)-4-Nitro Deprenyl-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the final product.
化学反応の分析
Types of Reactions
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium azide and sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in the study of enzyme kinetics and inhibition mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of pharmaceuticals and as a tool in drug discovery.
作用機序
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase B (MAO-B). This inhibition leads to an increase in dopamine levels in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of MAO-B, preventing the breakdown of dopamine and other monoamines.
類似化合物との比較
Similar Compounds
Selegiline: The non-deuterated form of (rac)-4-Nitro Deprenyl-d3 (hydrochloride).
Rasagiline: Another MAO-B inhibitor with similar therapeutic effects.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics. This makes it a valuable tool in both research and clinical settings.
特性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
271.76 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |
InChIキー |
QMZXXMVBTPEPMS-FJCVKDQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
正規SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


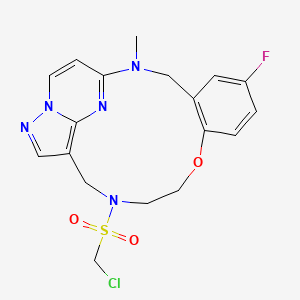
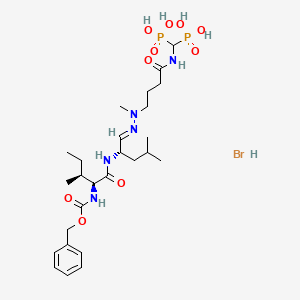

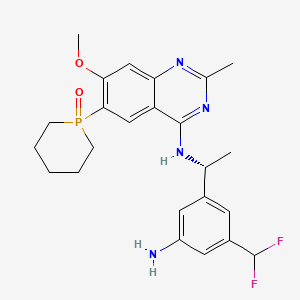
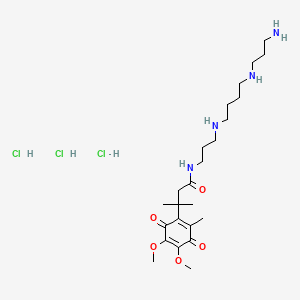
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

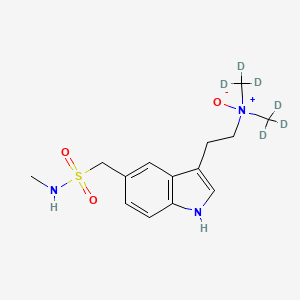
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
